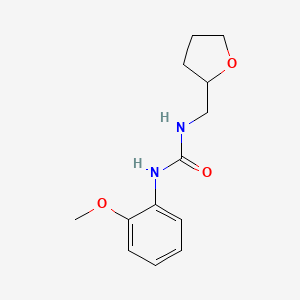![molecular formula C17H20N6O2 B5307957 1-[(5-methyl-2-pyrazinyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5307957.png)
1-[(5-methyl-2-pyrazinyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-methyl-2-pyrazinyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide, commonly known as MP-10, is a chemical compound that has been widely studied for its potential pharmacological properties. MP-10 belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
作用機序
The exact mechanism of action of MP-10 is not fully understood. However, it has been suggested that MP-10 may exert its effects by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. It has also been suggested that MP-10 may act as a modulator of the immune system, leading to its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects
MP-10 has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to its anti-inflammatory effects. MP-10 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, MP-10 has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, leading to its analgesic effects.
実験室実験の利点と制限
MP-10 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard organic chemistry techniques. MP-10 has also been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of MP-10 is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for further research on MP-10. One area of research could focus on the development of new synthetic methods for MP-10 that are more efficient and cost-effective. Another area of research could focus on the identification of the exact mechanism of action of MP-10, which could lead to the development of more targeted therapies for various diseases. Additionally, further research could be conducted to explore the potential use of MP-10 in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
合成法
The synthesis of MP-10 has been described in several scientific publications. One such method involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with N-(4-pyridinylmethyl)piperazine in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with 2-(2-oxo-1-pyrrolidinyl)acetic acid to yield MP-10. Another method involves the reaction of 1-(4-pyridinylmethyl)piperazine with 5-methyl-2-pyrazinecarboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The product is then treated with 2-(2-oxo-1-pyrrolidinyl)acetic acid to obtain MP-10.
科学的研究の応用
MP-10 has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation-related disorders. MP-10 has also been shown to have antitumor effects, making it a promising candidate for cancer treatment. In addition, MP-10 has been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1-(5-methylpyrazine-2-carbonyl)-N-(pyridin-4-ylmethyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-12-8-21-14(10-20-12)17(25)23-7-6-19-11-15(23)16(24)22-9-13-2-4-18-5-3-13/h2-5,8,10,15,19H,6-7,9,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFVZCGOHNFNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCNCC2C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,3aR*,7aR*)-1-(3-methoxybenzoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5307878.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5307883.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5307886.png)
![N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide](/img/structure/B5307896.png)
![2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzamide](/img/structure/B5307912.png)
![4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5307928.png)
![1'-(3,4-dimethylbenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5307933.png)

![1-[2-(4-methoxyphenyl)ethyl]-4-[(6-methyl-2-propylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5307961.png)
![4-{3-[4-(dimethylamino)phenyl]-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl}-3-penten-2-one](/img/structure/B5307962.png)
![2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5307970.png)
![3-cyclopropyl-1-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5307974.png)

![3-[(3,4-dimethoxyphenyl)amino]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B5307988.png)